Acid violet 19

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acid Violet 19 is synthesized through the sulfonation of fuchsine. The process involves the reaction of fuchsine with sulfuric acid, resulting in the formation of the sodium sulfonate derivative. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The fuchsine is dissolved in sulfuric acid, and the mixture is heated to a specific temperature. The reaction is monitored to maintain the appropriate conditions, and the resulting product is then neutralized with sodium hydroxide to form the sodium sulfonate derivative .

Analyse Des Réactions Chimiques

Types of Reactions: Acid Violet 19 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: this compound can be reduced to its leuco form, which is colorless.

Substitution: The dye can undergo substitution reactions where the sulfonate groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Leuco form of this compound.

Substitution: Substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Industrial Applications

Acid Violet 19 is predominantly utilized in the textile industry for dyeing fabrics. Its ability to impart a rich violet hue makes it a popular choice for various textiles. Additionally, it finds use in:

- Cosmetics : Employed as a colorant in hair dyes and other cosmetic products .

- Inks and Dyes : Used in the production of inks for printing and writing materials.

- Leather Processing : Acts as a dye for leather goods.

- Photography : Serves as a color filter in photographic films .

Environmental Applications

Given its toxic nature, this compound poses significant environmental concerns, particularly in wastewater from dyeing processes. Research has focused on its removal from contaminated water sources using various adsorbents:

Adsorption Techniques

Several studies have explored low-cost materials for the adsorption of this compound from aqueous solutions:

- Corn Starch : A study demonstrated that local corn starch could effectively adsorb this compound, optimizing parameters such as pH and contact time to enhance removal efficiency .

| Material | Removal Efficiency (%) | Optimal pH | Contact Time (min) |

|---|---|---|---|

| Corn Starch | 85 | 7 | 60 |

| Sawdust | 90 | 6 | 120 |

- Sawdust : Another study indicated that sawdust could serve as an effective adsorbent, achieving significant removal rates due to its porous structure .

Biodegradation

Biodegradation is another promising method for reducing this compound concentrations in wastewater. Various microorganisms have been studied for their ability to decolorize this dye:

- Alternaria solani : This fungus was shown to decolorize up to 88.6% of this compound within four days at optimal conditions .

| Microorganism | Decolorization Efficiency (%) | Optimal Conditions |

|---|---|---|

| Alternaria solani | 88.6 | 30 mg/L concentration |

| Pseudomonas aeruginosa | 98 | pH 7, 30°C |

- Pseudomonas aeruginosa : Achieved up to 98% decolorization within just 30 minutes under optimized conditions .

Analytical Applications

This compound is also employed in analytical chemistry, particularly in:

- Staining Techniques : It is used as a staining agent for biological samples to visualize proteins, bacteria, and tumor cells.

- Detection of Enzyme Activity : The dye aids in assessing enzyme activity through colorimetric changes .

Health Risks and Toxicity

Despite its utility, this compound poses health risks due to its potential mutagenic and carcinogenic properties. Studies have shown that exposure can lead to significant cytotoxic effects on human cells, emphasizing the need for careful handling and disposal of waste containing this dye .

Mécanisme D'action

The mechanism of action of Acid Violet 19 involves its interaction with cellular components. In histology, the dye binds to proteins and nucleic acids, allowing for the visualization of cellular structures. The binding occurs through ionic interactions between the sulfonate groups of the dye and the positively charged regions of the cellular components .

In environmental applications, the dye undergoes photocatalytic degradation, where it is broken down by reactive species such as hydroxyl radicals and superoxide anion radicals. This process follows first-order kinetics and obeys the Langmuir-Hinshelwood mechanism .

Comparaison Avec Des Composés Similaires

Acid Violet 17: Used in sanitizing industries and undergoes advanced oxidation processes for degradation.

Acid Red 87: Another acidic dye used in various staining applications.

Acid Violet 19 stands out due to its specific chemical structure and its wide range of applications in different scientific fields.

Activité Biologique

Acid Violet 19, also known as Acid Red 19 or CI 42640, is a synthetic dye belonging to the triphenylmethane class. It is widely used in various applications, including textiles, cosmetics, and biological staining. Despite its utility, concerns have been raised regarding its potential biological activity, including mutagenic and carcinogenic properties. This article explores the biological activity of this compound through a review of recent research findings, case studies, and data tables.

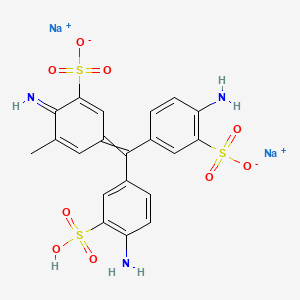

This compound has a complex chemical structure characterized by three phenyl rings connected by a central carbon atom. Its molecular formula is CHNOS, and it exhibits a vivid purple color in solution. The dye is water-soluble and can interact with various biological systems, leading to diverse effects.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various pathogens. Research indicates that it possesses significant antibacterial properties, particularly against Gram-positive bacteria. A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations . The mechanism of action may involve disruption of bacterial cell walls and interference with protein synthesis.

Mutagenicity and Carcinogenicity

Despite its antimicrobial benefits, this compound is classified as potentially mutagenic or carcinogenic due to its chemical structure. A biodegradation study revealed that exposure to Pseudomonas aeruginosa could lead to the breakdown of this compound, suggesting a dual role where the dye can be both harmful and subject to bioremediation .

Case Studies

- Case Study on Dermatological Applications : In dermatological settings, this compound has been utilized in formulations aimed at treating skin infections due to its antifungal properties. A combination therapy involving this compound showed promising results in managing cutaneous infections without significant adverse effects .

- Biodecolorization Research : A study focused on the biodecolorization of this compound by Alternaria solani, a fungal species, highlighted its potential for environmental remediation. The fungus was able to degrade the dye effectively, reducing its concentration in aqueous solutions significantly .

Toxicity Assessments

Toxicity assessments have shown that this compound exhibits low toxicity levels in cosmetic applications. It has been reported to cause minimal irritation upon dermal exposure, making it suitable for use in hair dyes and other cosmetic products . However, caution is advised due to its potential mutagenic effects when used in high concentrations.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | High |

| Candida albicans | 1 µg/mL | High |

| Escherichia coli | >10 µg/mL | Low |

Table 2: Toxicity Profile of this compound

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Acid Violet 19 in environmental or synthetic matrices?

this compound can be structurally characterized using UV-Vis spectroscopy (to confirm λmax absorption bands) and FTIR (to identify functional groups like sulfonic acid and aromatic rings) . For quantification in environmental samples, High-Performance Liquid Chromatography (HPLC) with a C18 column and diode-array detection is effective, using a mobile phase of methanol/water (70:30 v/v) at 1 mL/min flow rate . Elemental analysis and mass spectrometry (MS) are critical for validating synthetic purity and molecular weight.

Q. What experimental conditions optimize this compound adsorption using magnetic nanocomposites?

Studies using polyaniline–Fe3O4 nanocomposites suggest optimal adsorption at pH 3–4, where electrostatic interactions between the dye’s sulfonate groups and the adsorbent’s protonated surface are maximized . A dosage of 0.5 g/L nanocomposite achieves >90% removal efficiency within 60–90 minutes at 25°C. Kinetic data should be fitted to pseudo-second-order models (R² > 0.99), and isotherms to Langmuir models, indicating monolayer adsorption .

Q. Which microbial strains degrade this compound efficiently, and what factors limit their efficacy?

Alternaria solani demonstrates 88.6% decolorization at 30 mg/L dye concentration within 96 hours under static conditions. However, efficiency declines at >50 mg/L due to dye toxicity and desorption triggered by prolonged exposure. Maintaining pH 5–6 and supplementing with carbon sources (e.g., glucose) enhances microbial activity .

Advanced Research Questions

Q. How can contradictory adsorption capacities across studies be resolved through isotherm modeling?

Discrepancies often arise from variations in nanocomposite synthesis (e.g., Fe3O4 loading ratios) or dye concentration ranges. Use the Freundlich model for heterogeneous surfaces (e.g., nanocomposites with irregular pore structures) and Langmuir for homogeneous surfaces. Compare Akaike Information Criterion (AIC) values to select the best-fit model. For example, a Langmuir Qmax of 142.8 mg/g was reported for polyaniline–Fe3O4, while biochar composites may show lower Qmax due to limited functional groups .

Q. What mechanistic insights explain this compound desorption from fungal biomass under prolonged exposure?

Desorption at high dye concentrations (>50 mg/L) is attributed to dye–inhibitor interactions (e.g., SO3Na groups in this compound) and competitive binding with extracellular polymeric substances (EPS). Advanced techniques like SEM-EDS can visualize dye accumulation on biomass, while FTIR spectra post-desorption reveal shifts in –NH2 and –OH peaks, indicating bond cleavage .

Q. What statistical methods are appropriate for analyzing pH/temperature interaction effects on degradation efficiency?

Response Surface Methodology (RSM) with a Central Composite Design (CCD) can model nonlinear interactions. For example, a 3² factorial design (pH 3–7, temperature 20–40°C) with ANOVA identifies significant factors (p < 0.05). Pareto charts and 3D contour plots visualize synergistic effects, such as enhanced degradation at pH 5 and 30°C .

Q. How should experimental protocols ensure reproducibility in adsorption studies?

Follow standardized reporting: (1) Detail nanocomposite synthesis (e.g., Fe3O4:polyaniline mass ratio, polymerization time). (2) Specify dye concentration ranges (e.g., 10–200 mg/L). (3) Include triplicate runs with standard deviations. (4) Provide BET surface area and pore volume data for adsorbents. Supplementary materials should list instrument calibration protocols (e.g., pH meter standardization) .

Q. Methodological Considerations

-

Data Presentation : Use tables to compare adsorption capacities (Qmax), degradation rates, and thermodynamic parameters (ΔG, ΔH). For example:

Adsorbent Qmax (mg/g) pH Temperature (°C) Reference Polyaniline–Fe3O4 142.8 3 25 Fungal biomass 88.6% removal 5 30 -

Conflict Resolution : Address contradictory results by comparing experimental variables (e.g., ionic strength, competing ions) and validating with advanced characterization (XPS for surface chemistry, TEM for nanoparticle dispersion) .

Propriétés

IUPAC Name |

disodium;3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O9S3.2Na/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRZTHMJPHPAMU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3Na2O9S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Olive to dark olive-green solid; [Merck Index] Blue-green powder; [Sigma-Aldrich MSDS] | |

| Record name | Acid Fuchsin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3244-88-0 | |

| Record name | Benzenesulfonic acid, 2-amino-5-[(4-amino-3-sulfophenyl)(4-imino-3-sulfo-2,5-cyclohexadien-1-ylidene)methyl]-3-methyl-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(1-(4-amino-3-methyl-5-sulphonatophenyl)-1-(4-amino-3-sulphonatophenyl)methylene)cyclohexa-1,4-dienesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.